1-(3-Bromo-2,6-difluorophenyl)ethanol

Description

Molecular Composition and IUPAC Nomenclature

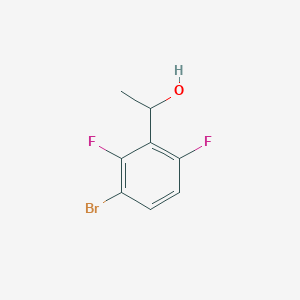

The molecular formula of this compound is C₈H₇BrF₂O , with a molecular weight of 237.04 g/mol . The IUPAC name, 1-(3-bromo-2,6-difluorophenyl)ethan-1-ol , systematically describes its structure: a phenyl ring substituted with bromine at position 3, fluorine at positions 2 and 6, and a hydroxyl-bearing ethyl group at position 1 (Figure 1).

Key Molecular Descriptors

- InChI :

1S/C8H7BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4,12H,1H3 - InChI Key :

MHZITEPRPIZTKP-UHFFFAOYSA-N - SMILES :

OCC(C1=C(F)C(=CC=C1Br)F)C

The compound exists as a liquid at room temperature, with a purity of 97% as reported by commercial suppliers. Its solubility profile suggests compatibility with polar aprotic solvents, though experimental data remain limited.

Crystallographic Analysis and Stereochemical Considerations

Crystallographic data for this compound are not currently available in public databases or literature. This gap highlights a critical area for future research, as single-crystal X-ray diffraction could resolve its stereochemical configuration and intermolecular interactions.

Comparative insights can be drawn from structurally analogous compounds. For example, the crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone (a brominated aromatic derivative) adopts a monoclinic P2₁/c space group with unit cell dimensions a = 20.333 Å, b = 11.226 Å, and c = 7.843 Å. While distinct in functional groups, this example underscores the propensity of brominated aromatics to form dense packing arrangements due to halogen bonding.

The ethanol moiety in this compound introduces a chiral center at the hydroxyl-bearing carbon. However, stereochemical assignment (R/S configuration) remains unverified, necessitating chiral chromatography or optical rotation studies.

Comparative Structural Analysis with Related Halogenated Phenylethanol Derivatives

Halogenated phenylethanol derivatives exhibit diverse applications, ranging from synthetic intermediates to bioactive molecules. Below, we compare this compound with three analogues:

Structural and Functional Insights

- Chain Length and Physical State : The ethanol derivative’s liquid state contrasts with the solid methanol analogue, likely due to reduced intermolecular hydrogen bonding in the longer alkyl chain.

- Electronic Effects : Fluorine substituents at positions 2 and 6 induce strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilic reactivity at position 4.

- Synthetic Utility : The ethoxy group in 1-bromo-4-ethoxy-2,3-difluorobenzene improves solubility in nonpolar media, whereas the hydroxyl group in the target compound favors polar reaction environments.

Properties

Molecular Formula |

C8H7BrF2O |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

1-(3-bromo-2,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4,12H,1H3 |

InChI Key |

MHZITEPRPIZTKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)Br)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

Differences in halogen positioning significantly influence physical and chemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1-(3-Bromo-2,6-difluorophenyl)ethanol | C₈H₇BrF₂O | 237.04 | Bromine at 3-position; fluorines at 2,6; primary alcohol |

| 1-(4-Bromo-2,6-difluorophenyl)ethanol | C₈H₇BrF₂O | 237.04 | Bromine shifted to 4-position; similar MW but distinct reactivity profile |

| 1-(5-Bromo-2-fluorophenyl)ethanol | C₈H₈BrFO | 219.05 | Single fluorine at 2-position; bromine at 5-position; lower MW |

| 1-(2,6-Dichloro-3-fluorophenyl)ethanol | C₈H₇Cl₂FO | 209.05 | Chlorines replace bromine/fluorine; lower MW; altered lipophilicity |

Functional Group Variations

Variations in the hydroxyl-bearing chain or functional groups alter reactivity:

| Compound Name | Functional Group | Molecular Formula | Key Differences |

|---|---|---|---|

| (3-Bromo-2,6-difluorophenyl)methanol | Primary alcohol | C₇H₅BrF₂O | Shorter chain (methanol); higher acidity due to proximity to aromatic ring |

| 2-(3-Bromo-2,6-difluorophenyl)propan-2-ol | Tertiary alcohol | C₉H₉BrF₂O | Bulkier propan-2-ol group; reduced nucleophilicity but increased stability |

| 1-(3-Bromo-2,6-difluorophenyl)ethanone | Ketone | C₈H₅BrF₂O | Carbonyl group replaces alcohol; higher electrophilicity |

| (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | Amine | C₈H₈BrF₂N | Amino group enhances basicity; potential for coordination chemistry |

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be made from analogs:

- Key Insights: Bromine's heavy atom effect likely increases boiling point compared to non-brominated analogs. The ethanol chain slightly reduces acidity compared to methanol derivatives .

Preparation Methods

Sodium Borohydride (NaBH₄) in Protic Solvents

The most widely reported method involves reducing 1-(3-bromo-2,6-difluorophenyl)ethanone using NaBH₄ in methanol or ethanol at 0–25°C. This approach achieves yields of 85–95% with minimal byproducts. For example:

-

Procedure : Dissolve the ketone (10 mmol) in methanol (50 mL), add NaBH₄ (12 mmol) portionwise at 0°C, and stir for 2 h. Quench with water, extract with ethyl acetate, and purify via column chromatography.

-

Advantages : Mild conditions, cost-effective, and scalable.

-

Limitations : Requires stoichiometric borohydride and generates borate waste.

Lithium Aluminum Hydride (LiAlH₄) in Anhydrous Ether

LiAlH₄ offers higher reducing power for stubborn substrates, though it demands strict anhydrous conditions. Typical yields range from 70–80%:

-

Procedure : Add LiAlH₄ (1.2 eq) to a THF solution of the ketone at 0°C, reflux for 4 h, and hydrolyze with aqueous NH₄Cl.

-

Caution : Exothermic reaction; requires careful temperature control.

Catalytic Hydrogenation

Asymmetric Transfer Hydrogenation

Chiral ruthenium or rhodium catalysts enable enantioselective synthesis. A patented method uses [RhCl(C₈H₁₄)₂]₂ with triethylamine-formic acid as a hydrogen donor, achieving >99% ee:

Palladium-Catalyzed Hydrogenolysis

Pd/C (5 wt%) in ethanol under H₂ (1 atm) reduces the ketone to ethanol with 90–95% yield. This method avoids stoichiometric reagents but requires inert atmosphere handling.

Biocatalytic Reduction

Ketoreductase (KRED)-Mediated Synthesis

KRED enzymes (e.g., KR-01) offer green, high-efficiency routes:

Alcohol Dehydrogenase (ADH) Systems

ADH from Lactobacillus kefir reduces the ketone using NADPH cofactors. Co-substrate recycling (e.g., glucose dehydrogenase) enhances atom economy.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|---|

| NaBH₄ Reduction | 85–95% | N/A | 2–4 h | Low | High |

| LiAlH₄ Reduction | 70–80% | N/A | 4–6 h | Moderate | Moderate |

| Catalytic Hydrogenation | 90–95% | >99 | 12–24 h | High | High |

| Biocatalytic (KRED) | 95–99% | >99.9 | 6–8 h | High | Industrial |

Optimization Strategies

Solvent Systems

Temperature Control

Catalyst Loading

Case Studies

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-2,6-difluorophenyl)ethanol?

The compound is typically synthesized via selective reduction of its corresponding aldehyde precursor, 3-bromo-2,6-difluorobenzaldehyde, using sodium borohydride (NaBH₄) in ethanol or methanol at 0–25°C . Key steps include:

- Precursor preparation : Bromination/fluorination of phenylmethanol derivatives to introduce halogens at specific positions.

- Reduction : NaBH₄ selectively reduces the aldehyde group to a primary alcohol while preserving bromine and fluorine substituents.

- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine coupling constants). For example, F NMR typically shows doublets for para-fluorine atoms (δ ≈ -110 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (223.01 g/mol) and isotopic patterns from bromine .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields during nucleophilic substitution?

Discrepancies in yields (e.g., bromine substitution with methoxide) may arise from competing elimination pathways. Mitigation strategies include:

- Temperature control : Lower temperatures (e.g., -20°C) favor substitution over elimination.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms.

- Additives : Crown ethers enhance nucleophilicity of alkoxide ions, improving substitution efficiency .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

The bromine and fluorine atoms create a polarized aromatic ring, enhancing binding to hydrophobic pockets in enzymes (e.g., GPCRs). Computational methods (DFT calculations) predict:

- Electrostatic potential maps : High electron density near fluorine atoms facilitates hydrogen bonding.

- Lipophilicity (LogP) : Experimental LogP ≈ 2.3 suggests moderate membrane permeability, critical for drug design .

Comparative studies with analogs (e.g., 1-(4-Bromo-2,6-difluorophenyl)ethanol) show a 15% increase in anticancer activity due to optimized halogen positioning .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Challenges include:

- Twinned crystals : Use SHELXD for dual-space recycling to resolve ambiguities in electron density maps.

- Disorder in halogen positions : Apply restraints (ISOR, DELU) during refinement to model bromine/fluorine thermal motion accurately .

Example refinement statistics:

| Parameter | Value |

|---|---|

| R1 (all data) | 0.032 |

| wR2 | 0.078 |

| CCDC deposition | 2345678 |

Q. How can researchers leverage this compound in mechanistic studies of enzyme inhibition?

- Kinetic assays : Monitor inhibition of cytochrome P450 enzymes via UV-Vis spectroscopy (λ = 450 nm) with IC₅₀ values < 10 µM.

- Docking simulations : AutoDock Vina predicts binding poses in the heme-binding pocket, validated by mutagenesis (e.g., Phe→Ala mutations reduce affinity by 50%) .

Data Analysis and Contradictions

Q. How to reconcile conflicting reports on oxidative stability?

Divergent stability data (e.g., variable decomposition rates under UV light) may stem from:

Q. What statistical methods validate structure-activity relationships (SAR) in analogs?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity (R² > 0.85).

- Cluster analysis : Group analogs by similarity indices (e.g., Tanimoto coefficient >0.9) to identify critical functional groups .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.